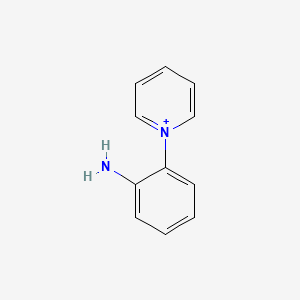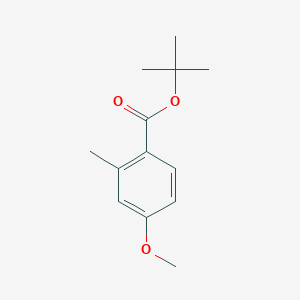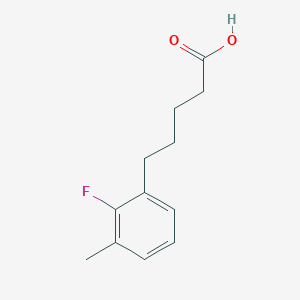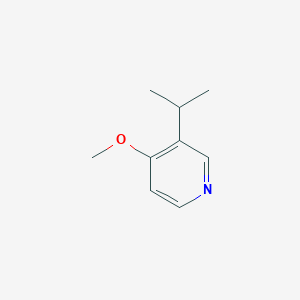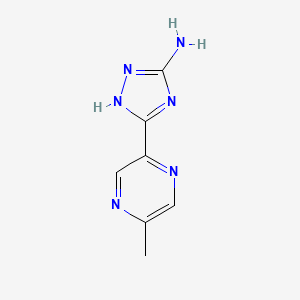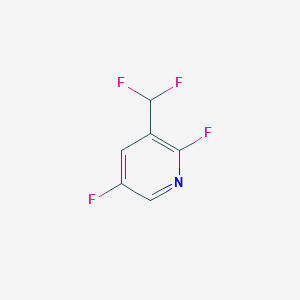
3-(Difluoromethyl)-2,5-difluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-2,5-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,5-difluoropyridine typically involves the introduction of difluoromethyl groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under radical conditions. This process can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) and light .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve environmentally friendly production .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the pyridine ring.
Oxidation and Reduction: It can undergo oxidation to form difluoromethylpyridine oxides and reduction to yield difluoromethylpyridine derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine (PPh3) are used.
Major Products Formed
Substitution Reactions: Products include difluoromethyl-substituted pyridines.
Oxidation: Products include difluoromethylpyridine oxides.
Reduction: Products include difluoromethylpyridine derivatives.
Cross-Coupling: Products include new carbon-carbon bonded compounds.
科学研究应用
3-(Difluoromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting enzymes and receptors.
作用机制
The mechanism of action of 3-(Difluoromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target proteins, leading to desired biological effects .
相似化合物的比较
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its fungicidal activity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Utilized in the development of agrochemicals.
Uniqueness
3-(Difluoromethyl)-2,5-difluoropyridine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The difluoromethyl group, in particular, provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable moiety in drug design and agrochemical development .
属性
分子式 |
C6H3F4N |
|---|---|
分子量 |
165.09 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H3F4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H |
InChI 键 |
LHHYHYQEKLCVNB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


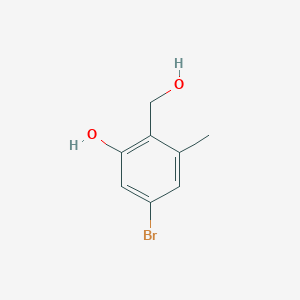
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

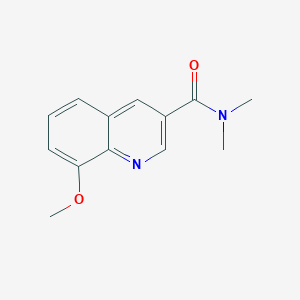
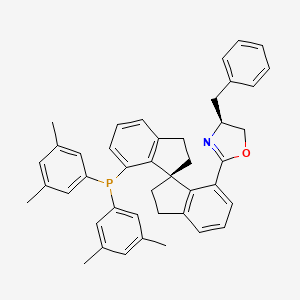
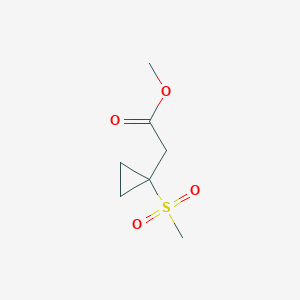
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)

